molecular formula C12H10O3 B8781462 2-(3-(Furan-2-yl)phenyl)acetic acid CAS No. 568628-55-7

2-(3-(Furan-2-yl)phenyl)acetic acid

Cat. No. B8781462
Key on ui cas rn: 568628-55-7
M. Wt: 202.21 g/mol
InChI Key: IIIRAXWPUAYFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939861B2

Procedure details

To a solution of the methyl 3-(2-furanyl)phenylacetate from step (b) in 5 ml of methanol was added 10 ml of 1N NaOH aqueous solution, the resulting solution was stirred overnight before diluting with 40 of ml 1N NaOH aqueous solution and washing with 2×30 ml CH2Cl2. The aqueous solution was then acidified with 2N HCl, and extracted with 3×30 ml of CH2Cl2. The organic extracts were combined and were dried with MgSO4, filtered, and evaporated to give 0.32 g of the product as a golden-colored solid.
Name
methyl 3-(2-furanyl)phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[CH:6]=1>CO.[OH-].[Na+]>[O:12]1[CH:13]=[CH:14][CH:15]=[C:11]1[C:7]1[CH:6]=[C:5]([CH2:4][C:3]([OH:16])=[O:2])[CH:10]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
methyl 3-(2-furanyl)phenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC(=CC=C1)C=1OC=CC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washing with 2×30 ml CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1C(=CC=C1)C=1C=C(C=CC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.32 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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